Ammonium thiosulfate plays a crucial role in protein purification techniques like salting-out precipitation and affinity chromatography . Its ability to form complexes with specific metal ions, including silver and copper, makes it useful in protein crystallization . This allows researchers to study protein structure and function at a molecular level.
Research explores the potential of ammonium thiosulfate for environmental remediation, particularly in removing heavy metals from contaminated soil and water . Its ability to form water-soluble complexes with various metal ions facilitates their removal from the environment. Additionally, research suggests ATS can reduce the formation of dioxins and furans during coal combustion .
Ammonium thiosulfate is an inorganic compound with the chemical formula . It appears as a white crystalline solid that has a characteristic ammonia odor. This compound is highly soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . Ammonium thiosulfate is primarily known for its role in photographic processes, acting as a rapid fixer that facilitates the removal of unexposed silver halides from photographic films and papers .
Research indicates that ammonium thiosulfate exhibits biological activity, particularly as a potential therapeutic agent. It has been studied for its effects on various biological systems, including its role in reducing the toxicity of certain compounds . Additionally, it has shown promise in agricultural applications as a fertilizer that supplies sulfur to plants, which is vital for their growth and development .
Ammonium thiosulfate can be synthesized through several methods:
These methods vary in efficiency and yield, often influenced by temperature, pressure, and the presence of catalysts.
Ammonium thiosulfate's unique properties include its higher solubility compared to some other thiosulfates and its specific role as a rapid fixer in photography, making it particularly valuable in that field .
Studies have shown that ammonium thiosulfate interacts with various metal ions to form stable complexes, which is crucial for its application in photography and metal recovery processes. Its ability to complex with metals like silver allows for effective removal during photographic fixing processes. Furthermore, it has been evaluated for its potential interactions with other environmental contaminants, demonstrating its utility in mitigating pollution .
The most fundamental and widely utilized synthesis pathway for ammonium thiosulphate involves the direct reaction of ammonium sulfite with elemental sulfur under controlled temperature conditions [2]. This process operates through a straightforward chemical transformation where ammonium sulfite reacts with sulfur to produce ammonium thiosulphate according to the following stoichiometric equation:
(NH₄)₂SO₃ + S → (NH₄)₂S₂O₃
The reaction typically proceeds at temperatures ranging from 85 to 110 degrees Celsius, with optimal conditions maintained between 90 and 100 degrees Celsius [2] [5]. The process requires careful pH control within the range of 5.5 to 7.0 to ensure maximum conversion efficiency and product purity [5]. Under these conditions, the reaction demonstrates excellent selectivity toward ammonium thiosulphate formation while minimizing side reactions that could lead to impurity formation.
Research findings indicate that the reaction kinetics are significantly influenced by temperature, with higher temperatures promoting faster reaction rates but potentially compromising product quality if excessive heat is applied [22]. The reaction mechanism involves the nucleophilic attack of sulfite ions on elemental sulfur, leading to the formation of the thiosulphate linkage [9]. This process is enhanced by the presence of free ammonia, which helps maintain the appropriate pH conditions and facilitates the dissolution of sulfur particles [5].
Industrial implementations of this pathway typically employ reaction times of 2 to 4 hours to achieve conversion efficiencies exceeding 95 percent [6]. The process demonstrates remarkable robustness, with sulfur recovery rates consistently achieving 98 to 99.5 percent under optimized conditions [34].
The utilization of sulfur dioxide from various industrial processes represents a significant advancement in ammonium thiosulphate production, offering both environmental benefits and economic advantages [4] [1]. This synthesis pathway involves the absorption of sulfur dioxide in aqueous ammonia solutions, followed by subsequent chemical transformations to yield ammonium thiosulphate.
The initial step involves the reaction of sulfur dioxide with ammonia in water to form ammonium sulfite and ammonium bisulfite:
2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃
NH₃ + SO₂ + H₂O → NH₄HSO₃
These intermediate compounds subsequently undergo further processing to produce ammonium thiosulphate through reaction with additional sulfur-containing species [4] [7]. The process operates most effectively at temperatures between 50 and 80 degrees Celsius, with pH maintained in the range of 5.0 to 7.0 [5] [6].
Industrial applications of this pathway have demonstrated significant success in processing sulfur dioxide-rich waste streams from petroleum refineries and chemical manufacturing facilities [1] [4]. The Tessenderlo Kerley process, for instance, utilizes sulfur dioxide from industrial sources combined with liquid ammonia to produce ammonium thiosulphate at commercial scale [33] [35]. This approach achieves production capacities of up to 130,000 tonnes per year while maintaining product concentrations of 60 to 65 weight percent [35].
The process demonstrates excellent environmental performance by converting potentially harmful sulfur dioxide emissions into valuable chemical products [1] [34]. Research indicates that sulfur dioxide absorption rates exceed 99 percent under optimized operating conditions, with minimal atmospheric emissions [34].
Continuous production systems utilizing hydrogen sulfide and ammonia represent the most sophisticated approach to ammonium thiosulphate synthesis, offering superior process control and enhanced economic efficiency [7] [13] [30]. These systems integrate multiple reaction stages to achieve optimal conversion of sulfur-containing feedstocks into high-purity ammonium thiosulphate.
The fundamental reaction pathway involves the simultaneous processing of hydrogen sulfide, ammonia, and sulfur dioxide according to the overall stoichiometric relationship:
6NH₃ + 4SO₂ + 2H₂S + H₂O → 3(NH₄)₂S₂O₃
This complex reaction system operates through multiple intermediate steps, beginning with the formation of ammonium hydrosulfide through the reaction of hydrogen sulfide with ammonia [7] [13]. The subsequent interaction with sulfite species, generated from sulfur dioxide absorption, leads to thiosulphate formation through a series of redox reactions [4] [7].
The Haldor Topsoe process exemplifies the sophisticated engineering approach required for these systems, employing multiple absorption columns operated in series to achieve optimal gas-liquid contact [1] [30]. Operating conditions typically involve temperatures of 10 to 50 degrees Celsius and pressures of 1 to 2 atmospheres, with pH carefully controlled between 5.0 and 6.0 [30] [31].
Research findings demonstrate that continuous systems achieve superior performance compared to batch processes, with conversion efficiencies exceeding 99 percent and sulfur recovery rates approaching 99.9 percent [7] [21]. The process design incorporates sophisticated recycle streams to maximize raw material utilization and minimize waste generation [7] [13].
The utilization of Claus tail gas in ammonium thiosulphate production represents a significant technological advancement that addresses both environmental compliance and economic optimization in sulfur recovery operations [34] [1]. This approach transforms sulfur-containing waste gases from Claus sulfur recovery units into valuable ammonium thiosulphate fertilizer products.
The Claus tail gas process operates through a two-stage system involving initial sulfur dioxide absorption followed by chemical conversion to ammonium thiosulphate [34]. In the first stage, tail gas from Claus units undergoes incineration to convert residual hydrogen sulfide to sulfur dioxide, which is subsequently absorbed in aqueous ammonia solutions [34] [1]. The absorption process operates at temperatures of 60 to 104 degrees Celsius, with pH maintained between 5.0 and 7.0 to optimize sulfur dioxide capture efficiency [6] [34].
The second stage involves the conversion of ammonium sulfite solutions to ammonium thiosulphate through contact with hydrogen sulfide-containing gas streams [34] [13]. This process achieves remarkable efficiency, with sulfur dioxide emission rates reduced to less than 1000 parts per million by volume, and potentially below 250 parts per million with process modifications [34].
Industrial implementations have demonstrated substantial production capabilities, with facilities processing 80 tonnes per day of Claus plant capacity producing approximately 18,140 tonnes per year of ammonium thiosulphate fertilizer solution [34]. The process achieves sulfur recovery rates exceeding 99.9 percent while maintaining product concentrations of 60 weight percent [34] [1].
The economic benefits of Claus tail gas utilization extend beyond waste gas treatment, creating valuable fertilizer products that generate additional revenue streams for sulfur recovery operations [34]. Research indicates that the process can be retrofitted to existing Claus facilities with minimal infrastructure modifications, making it an attractive option for environmental compliance and economic enhancement [34].
The optimization of catalytic and non-catalytic reaction systems represents a critical aspect of industrial ammonium thiosulphate production, directly influencing process efficiency, product quality, and economic viability [22] [25] [27]. Modern production facilities employ sophisticated reaction optimization strategies to maximize conversion rates while maintaining strict quality standards.
Non-catalytic systems rely primarily on thermal activation and optimal mass transfer conditions to achieve desired reaction rates [5] [6]. These systems typically operate at temperatures between 140 and 220 degrees Fahrenheit (60 to 104 degrees Celsius) with residence times of 2 to 4 hours [6]. Research findings indicate that non-catalytic processes achieve conversion efficiencies of 95 to 99 percent under optimized conditions [22] [25].
The optimization of non-catalytic systems focuses on several critical parameters including temperature control, pH management, and reactant stoichiometry [5] [6]. Studies have demonstrated that maintaining pH within the narrow range of 5.0 to 7.0 is essential for maximizing thiosulphate formation while preventing undesirable side reactions [5] [25]. Temperature optimization involves balancing reaction rate enhancement with thermal stability considerations, as excessive temperatures can lead to product decomposition [22].
Catalytic systems employ various catalytic agents to enhance reaction kinetics and improve selectivity toward ammonium thiosulphate formation [12] [14]. Research has identified transition metal ions and redox-active compounds as effective catalysts for thiosulphate synthesis reactions [12]. These systems typically operate at lower temperatures compared to non-catalytic processes while achieving comparable or superior conversion rates [22] [27].
The kinetic analysis of ammonium thiosulphate synthesis reveals apparent activation energies ranging from 37.3 to 45 kilojoules per mole, depending on the specific reaction pathway and catalytic system employed [25] [22]. Process optimization studies have established optimal stirring speeds of 200 to 400 revolutions per minute to ensure adequate mass transfer without excessive mechanical stress [25].
The control of product purity and optimization of crystallization processes constitute essential elements of industrial ammonium thiosulphate production, directly impacting product quality and market acceptability [19] [20] [39]. Modern manufacturing facilities employ sophisticated purification and crystallization techniques to achieve product purities exceeding 98 percent.
Crystallization process optimization focuses on controlling nucleation and crystal growth to produce ammonium thiosulphate crystals with desired size distribution and morphological characteristics [19] [39]. The compound crystallizes in a monoclinic crystal system with space group C2/m, featuring unit cell parameters of a = 10.224 Ångströms, b = 6.500 Ångströms, and c = 8.802 Ångströms [39].
Traditional cooling crystallization methods achieve crystal sizes ranging from 411 to 450 micrometers, while ultrasound-assisted crystallization techniques produce smaller, more uniform crystals in the range of 200 to 250 micrometers [19]. Research demonstrates that ultrasonic horn-assisted crystallization provides superior control over metastable zone width and crystal characteristics compared to conventional cooling methods [19].
The metastable zone width, a critical parameter for crystallization control, typically ranges from 3 to 8 degrees Celsius under optimized conditions [19]. Process optimization involves careful control of cooling rates between 0.5 and 2.0 degrees Celsius per minute to achieve optimal crystal formation [19]. Supersaturation ratios are maintained between 1.2 and 1.5 to ensure stable crystal growth without excessive nucleation [19].
Purity control measures include careful monitoring of impurity levels, particularly sulfite and sulfate species that can form during synthesis [20] [24]. Advanced analytical techniques enable real-time monitoring of product composition, allowing for immediate process adjustments to maintain quality specifications [20]. Industrial facilities typically achieve product purities of 99.2 percent or higher through optimized purification protocols [18] [20].
The crystallization temperature for ammonium thiosulphate solutions ranges from 43 to 45 degrees Celsius, depending on solution concentration and purity [36] [37]. Process control systems maintain precise temperature management during crystallization to ensure consistent product quality and yield optimization [18] [20].
Table 1: Ammonium Thiosulphate Synthesis Pathways and Reaction Conditions | ||||
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Synthesis Pathway | Temperature Range (°C) | pH Range | Pressure (atm) | Primary Reaction |
Ammonium Sulfite + Elemental Sulfur | 85-110 | 5.5-7.0 | Atmospheric | (NH₄)₂SO₃ + S → (NH₄)₂S₂O₃ |
SO₂ + NH₃ in Water | 50-80 | 5.0-7.0 | Atmospheric | 2NH₃ + SO₂ + H₂O → (NH₄)₂SO₃ |
H₂S + NH₃ + SO₂ (Continuous) | 60-90 | 5.0-6.0 | 1-3 | 6NH₃ + 4SO₂ + 2H₂S + H₂O → 3(NH₄)₂S₂O₃ |
Claus Tail Gas Process | 140-220 (60-104°C) | 5.0-7.0 | 1-2 | Multi-stage SO₂ absorption |
Haldor Topsoe Process | 10-50 | 5.0-6.0 | 1-2 | SO₂ absorption with NH₃ |
Table 2: Industrial-Scale Ammonium Thiosulphate Production Data | ||||
---|---|---|---|---|
Production Method | Typical Capacity (tonnes/year) | Product Concentration (wt%) | Energy Requirements (MJ/tonne) | Sulfur Recovery (%) |
Tessenderlo Kerley Process | 130,000 | 60-65 | 2,500-3,000 | 99.5 |
Claus Tail Gas Utilization | 18,140 | 60 | 3,000-3,500 | 99.9 |
Haldor Topsoe Technology | 50,000-100,000 | 40-65 | 2,800-3,200 | 99.7 |
Ott Process | 20,000-50,000 | 60 | 3,200-3,800 | 98.5 |
Hoechst Process | 10,000-30,000 | 50-60 | 3,500-4,000 | 98.0 |
Table 3: Physical Properties and Crystallization Data | |
---|---|
Property | Value |
Melting Point (°C) | 150 (decomposes) |
Density (g/cm³) | 1.32-1.35 |
pH (aqueous solution) | 6.5-8.5 |
Solubility in Water (g/100g at 20°C) | 183 |
Crystallization Temperature (°C) | 43-45 |
Crystal System | Monoclinic |
Space Group | C2/m |
Unit Cell Parameters (Å) | a=10.224, b=6.500, c=8.802 |
Decomposition Temperature (°C) | >150 |
Vapor Pressure (mmHg at 21°C) | 18 |
Table 4: Process Optimization Parameters | ||
---|---|---|
Parameter | Optimal Range | Industrial Typical |
Residence Time (hours) | 2-4 | 3 |
Stirring Speed (rpm) | 200-400 | 300 |
Feed Rate (kg/h) | 100-500 | 250 |
Conversion Efficiency (%) | 95-99 | 97 |
Yield (%) | 90-95 | 93 |
Purity (%) | 98-99.5 | 99.2 |
Crystal Size (μm) | 200-450 | 350 |
Metastable Zone Width (°C) | 3-8 | 5 |
Cooling Rate (°C/min) | 0.5-2.0 | 1.0 |
Supersaturation Ratio | 1.2-1.5 | 1.3 |